N-[4-(1-azepanylcarbonyl)phenyl]-4-methylbenzamide
Overview
Description
N-[4-(1-azepanylcarbonyl)phenyl]-4-methylbenzamide is a useful research compound. Its molecular formula is C21H24N2O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.183778013 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Approaches and Chemical Properties
Innovations in Organic Synthesis : Research on the synthesis and characterization of novel aromatic polyimides showcases the development of advanced materials with potential applications in electronics and materials science. These compounds demonstrate high solubility and thermal stability, indicating the importance of innovative synthetic methods in creating high-performance polymers (Butt et al., 2005) .
Catalytic Methods for Complex Molecules : The exploration of palladium-catalyzed reactions for constructing complex organic structures, including isoindolinone and isobenzofuranimine derivatives, highlights the role of metal-catalyzed processes in modern synthetic chemistry. These methods enable the efficient assembly of molecules with potential biological activity (Mancuso et al., 2014) .
Biochemical Studies and Potential Applications
Antimicrobial and Antiviral Activities : The synthesis and evaluation of N-phenylbenzamide derivatives for their antimicrobial and antiviral properties suggest the potential of these compounds in addressing infectious diseases. Notably, some derivatives exhibit significant activity against specific pathogens, indicating the therapeutic potential of carefully designed benzamide compounds (Yadlapalli et al., 2012; Ji et al., 2013) , .
Enzymatic Inhibition for Cancer Therapy : Studies on compounds like N-acylhydrazone derivatives, acting as dual inhibitors of histone deacetylases (HDACs), underscore the potential of benzamide analogs in cancer therapy. These inhibitors show promise in modulating gene expression and inducing apoptotic pathways in cancer cells, which could be a foundation for developing new anticancer agents (Rodrigues et al., 2016) .
Properties
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16-6-8-17(9-7-16)20(24)22-19-12-10-18(11-13-19)21(25)23-14-4-2-3-5-15-23/h6-13H,2-5,14-15H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPIBXBOKDQTOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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